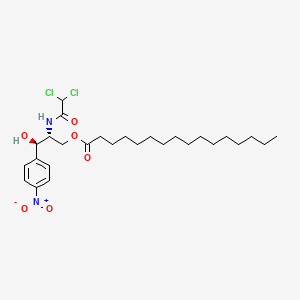
POLYBUTADIENE, EPOXY/HYDROXY FUNCTIONALIZED
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polybutadiene, epoxy functionalized, hydroxy terminated is a chemical compound composed of polybutadiene chains with epoxy and hydroxy functional groups attached . It is commonly used as a starting material for the production of adhesives, sealants, coatings, and rubber products .
Synthesis Analysis
Different grades of epoxidized hydroxy-terminated polybutadiene (ehtpb) were prepared by adjusting reaction conditions such as temperature, time and molar ratios of formic acid and hydrogen peroxide . In another study, a polyurethane prepolymer was synthesized by epoxidized hydroxy-terminated polybutadiene (EHTPB) and toluene diisocyanate (TDI), before the prepolymer was introduced into the epoxy resin .Molecular Structure Analysis
Epoxy/hydroxy-functionalized polybutadiene (EHPB) has a molecular structure as follows: 55%—1,4–trans; 15%—1,4–cis; and 30%—1,2 vinyl and with a weight-average molecular weight Mw = 2,600 and polydispersity of two .Chemical Reactions Analysis
Hydroxyl-terminated polybutadiene (HTPB) is a flexible telechelic compound with a main chain containing a slightly cross-linked activated carbon–carbon double bond and a hydroxyl group at the end . In the presence of HTPB with >98.8% cis-1,4 content, the C=C bond partly breaks down, and functionalized acetylferrocene groups are introduced to the cis-1,4 polybutadiene branch chain .Physical And Chemical Properties Analysis
Hydroxyl-terminated polybutadiene (HTPB) is highly flexible and malleable. It has good heat resistance and chemical resistance . Electrochemical investigations reveal that m-HTPB exhibits higher conductance compared with HTPB .Mécanisme D'action
Dielectric and mechanical spectroscopy methods have been employed to describe the temperature dependencies of the segmental and macromolecular relaxation rates in epoxy/hydroxy functionalized polybutadiene . The relaxation of polymer chains is detectable only in the mechanical method, where it controls the viscous flow of the material .
Orientations Futures
The fabrication of Hydroxy-Terminated Polybutadiene with Piezoelectric Property by Functionalized Branch Chain Modification provides a promising polymeric material for flexible piezoelectric sensors . Another study suggests that polybutadiene vitrimers with tunable epoxy ratios can be prepared via partial epoxidation of double bonds and ring-opening esterification reactions, providing a simple network design which can tune vitrimer properties via altering the crosslinking density and side-group effects .
Propriétés
Numéro CAS |
129288-65-9 |
|---|---|
Formule moléculaire |
C229H346N70O40 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



